PE-NMe(18:1(9Z)/18:1(9Z))

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

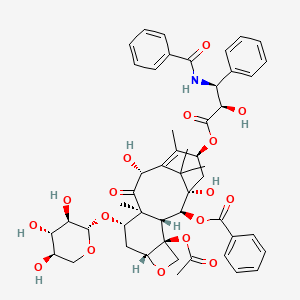

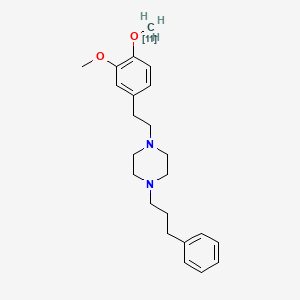

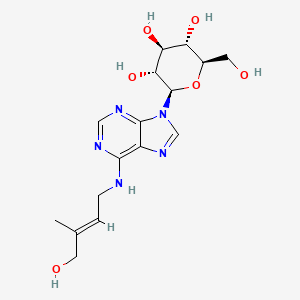

Pe-nme(18:1(9Z)/18:1(9Z)), also known as 1, 2-dope-me, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(18:1(9Z)/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.

1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine is a 1,2-diacyl-sn-glycero-3-phospho-N-methylethanolamine in which the phosphatidyl acyl groups are both specified as oleoyl (9Z-octadecenoyl); major species at pH 7.3. It has a role as a human metabolite. It derives from an oleic acid. It is a tautomer of a 1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine zwitterion.

Wissenschaftliche Forschungsanwendungen

Neuromuscular Electrical Stimulation in Clinical Settings

Neuromuscular electrical stimulation (NMES) is increasingly utilized in various clinical settings for muscle retraining and enhancing muscle strength, especially in patients recovering from injuries or surgeries. NMES is known for its ability to evoke visible tetanic contractions by applying stimuli to superficial skeletal muscles, aiding in muscle retraining and rehabilitation (Glaviano & Saliba, 2016). This technology finds extensive application in improving muscle function in patients with conditions like osteoarthritis, as demonstrated in a study that evaluated the efficacy of NMES in enhancing quadriceps muscle strength and activation (Palmieri-Smith et al., 2010).

NMES in Neuromuscular Rehabilitation

NMES is also pivotal in neuromuscular rehabilitation, particularly for patients with spinal cord injuries or strokes. Its use in functional applications, such as activating paralyzed muscles for specific tasks and therapeutic applications, like motor relearning and muscle strengthening, is widely recognized (Sheffler & Chae, 2007). NMES plays a critical role in enhancing muscle performance, improving muscle activation levels, and addressing muscle fatigue (Bickel et al., 2011).

NMES for Cardiovascular and Respiratory Health

Research also indicates the potential benefits of NMES for cardiovascular and respiratory health. For instance, NMES has shown improvements in peak oxygen uptake, endurance, and quality of life in patients with heart failure, suggesting its inclusion in cardiac rehabilitation programs for selected patients (Gomes Neto et al., 2016).

NMES in Critical Care Settings

In critical care settings, NMES is effective in maintaining muscle mass, strength, and volume, reducing mechanical ventilation time, and enhancing muscle degradation in ICU patients (Wageck et al., 2014). This demonstrates its significance in managing muscle weakness in critically ill patients.

Challenges and Future Directions

Despite its various applications, NMES faces challenges such as patient discomfort, muscle fatigue, and muscle damage. It is crucial for clinicians to optimize NMES parameters to enhance its effectiveness while minimizing these drawbacks (Glaviano & Saliba, 2016).

Eigenschaften

Produktname |

PE-NMe(18:1(9Z)/18:1(9Z)) |

|---|---|

Molekularformel |

C42H80NO8P |

Molekulargewicht |

758.1 g/mol |

IUPAC-Name |

[(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1 |

InChI-Schlüssel |

LPXFOQGBESUDAX-NLEYBKGJSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |

Physikalische Beschreibung |

Solid |

Synonyme |

1,2-DOPE-Me N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-methyl-1,2-dioleoylphosphatidylethanolamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)

![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)

![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)

![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)

![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)